Cas no 2165855-43-4 ((6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid)

(6R)-4-tert-Butoxycarbonyl-1,4-oxazepane-6-carboxylic acid is a chiral heterocyclic compound featuring a seven-membered oxazepane ring with a Boc-protected amine and a carboxylic acid functional group. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The carboxylic acid moiety offers versatility for further derivatization, such as amide coupling or esterification. This compound is particularly useful in peptidomimetics and medicinal chemistry research, where rigid, conformationally constrained scaffolds are desired. Its well-defined structure and functional group compatibility facilitate precise modifications in drug discovery applications.
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid structure
2165855-43-4 structure
商品名:(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
CAS番号:2165855-43-4
MF:C11H19NO5
メガワット:245.272263765335
CID:5184036
PubChem ID:97135866

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,4-Oxazepine-4,6(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (6R)-
    • (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
    • E83428
    • (6R)-4-Boc-1,4-oxazepane-6-carboxylic Acid
    • MFCD32866526
    • (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
    • 2165855-43-4
    • (6R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
    • PS-17026
    • (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
    • インチ: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
    • InChIKey: AGHHOHWABGIJAB-MRVPVSSYSA-N
    • ほほえんだ: O1C[C@H](C(O)=O)CN(C(OC(C)(C)C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 245.12632271g/mol
  • どういたいしつりょう: 245.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 76.1Ų

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548533-5g
(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
2165855-43-4 98%
5g
¥32175 2023-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0794-1G
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
2165855-43-4 97%
1g
¥ 2,970.00 2023-04-06
Chemenu
CM1018116-5g
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
2165855-43-4 95%+
5g
$2700 2023-03-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0794-10G
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
2165855-43-4 97%
10g
¥ 21,384.00 2023-04-06
eNovation Chemicals LLC
Y1209079-5G
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
2165855-43-4 97%
5g
$2235 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548533-100mg
(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
2165855-43-4 98%
100mg
¥3465 2023-03-11
abcr
AB595724-100mg
(6R)-4-tert-Butoxycarbonyl-1,4-oxazepane-6-carboxylic acid; .
2165855-43-4
100mg
€302.70 2024-07-24
Aaron
AR01XAJ3-100mg
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
2165855-43-4 97%
100mg
$164.00 2025-02-12
1PlusChem
1P01XAAR-1g
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
2165855-43-4 97.00%
1g
$464.00 2023-12-19
Ambeed
A1384245-1g
(R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
2165855-43-4 98%
1g
$515.0 2024-04-21

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 関連文献

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(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acidに関する追加情報

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid: A Comprehensive Overview

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid is a highly specialized organic compound with the CAS number 2165855-43-4. This compound belongs to the class of oxazepane derivatives, which have gained significant attention in recent years due to their potential applications in drug discovery and advanced material science. The structure of this compound is characterized by a six-membered oxazepane ring system, which incorporates a tert-butoxycarbonyl group at the 4-position and a carboxylic acid moiety at the 6-position, with the stereochemistry specified as (6R). These structural features make it a unique molecule with distinct chemical and biological properties.

The synthesis of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid involves a series of intricate organic reactions, including ring-forming processes and stereo-specific transformations. Recent advancements in asymmetric catalysis have enabled the efficient construction of this compound with high enantiomeric excess, which is crucial for its application in chiral environments. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, ensuring stability during subsequent reaction steps while maintaining the integrity of the oxazepane ring system.

One of the most promising applications of this compound lies in its potential as a building block for peptide-based therapeutics. The oxazepane ring system has been shown to exhibit favorable pharmacokinetic properties, including enhanced bioavailability and reduced clearance rates. Additionally, the carboxylic acid moiety at the 6-position can be readily modified to introduce various functional groups, enabling the design of molecules with tailored biological activities. Recent studies have demonstrated that derivatives of this compound can modulate key cellular pathways involved in inflammation and neurodegenerative diseases, making it a valuable candidate for drug development.

The stereochemistry at the 6-position plays a critical role in determining the biological activity of this compound. The (6R) configuration has been shown to exhibit superior binding affinity to target proteins compared to its (6S) counterpart. This highlights the importance of stereochemical control in organic synthesis and underscores the need for advanced methodologies to produce enantiomerically pure compounds. Furthermore, computational studies have revealed that the tert-butoxycarbonyl group contributes significantly to the overall stability of the molecule by inducing favorable electronic and steric effects within the oxazepane ring system.

In terms of chemical stability, (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid demonstrates remarkable resilience under a wide range of conditions, making it suitable for use in various chemical transformations. However, its sensitivity to acidic or basic environments necessitates careful handling during large-scale production. Recent research has also explored its application as a precursor for bioconjugate chemistry, where its reactivity can be harnessed to create complex molecular architectures with predefined functionalities.

From an environmental perspective, this compound exhibits low toxicity profiles in acute toxicity studies, making it less hazardous compared to many other synthetic chemicals. Its biodegradation pathways have been studied extensively, revealing that it undergoes rapid microbial degradation under aerobic conditions. This aligns with current sustainability trends in chemistry and reinforces its potential as an eco-friendly building block for industrial applications.

In conclusion, (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features, combined with advancements in synthetic methodologies and computational modeling techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from pharmaceuticals to materials science.

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Amadis Chemical Company Limited
(CAS:2165855-43-4)(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
A1079150
清らかである:99%/99%
はかる:1g/5g
価格 ($):464.0/1851.0